Product packaging for Octyl 2-furoate(Cat. No.:CAS No. 39251-88-2)

Octyl 2-furoate

Cat. No.: B1581176
CAS No.: 39251-88-2
M. Wt: 224.3 g/mol
InChI Key: WVTHGLPXSATJHZ-UHFFFAOYSA-N
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Description

Contextualization within Furanic Ester Chemistry

Furanic esters, including octyl 2-furoate, are a class of compounds characterized by a furan (B31954) ring attached to an ester group. ontosight.ai The furan ring is a five-membered aromatic heterocycle containing four carbon atoms and one oxygen atom. ontosight.ai This structural feature imparts unique chemical properties to these esters, influencing their reactivity and utility in various applications. sigmaaldrich.com

The chemistry of furanic esters is a significant area of study, with research exploring their synthesis and applications. For instance, furan-2-carboxylic acid N-hydroxysuccinimide ester is noted for its ability to form stable amide bonds, making it valuable in bioconjugation. sigmaaldrich.com Other research has focused on the synthesis of furan-2-acetic esters through methods like palladium-catalyzed oxidative carbonylation. acs.org Furan dicarboxylic acid esters (DAFs) have also been synthesized from biomass and investigated for their potential as plasticizers. acs.org

Significance in Sustainable Chemistry and Biomass Valorization Research

This compound and other furan derivatives are gaining attention in the fields of sustainable chemistry and biomass valorization. Biomass, particularly from sources like lignocellulose and marine biomass, can be converted into platform chemicals such as furfural (B47365). acs.orgmdpi.comacs.org Furfural, in turn, can be transformed into a variety of value-added chemicals, including furoic acid and its esters. mdpi.comresearchgate.net

The synthesis of n-alkyl 2-furoates, including this compound, using green chemistry principles has been explored. conicet.gov.arresearchgate.net These methods aim to be more environmentally friendly, for example, by using bio-based alcohols and catalysts under solvent-free conditions. acs.orgresearchgate.net Such approaches align with the goals of sustainable chemistry to reduce reliance on fossil fuels and develop greener industrial processes. acs.org The production of furoate esters from biomass-derived furfural is considered a key route in the valorization of xyloses, a type of sugar found in biomass. mdpi.com

Scope and Research Objectives for this compound Investigation

The investigation of this compound encompasses several key research objectives. A primary focus is on its synthesis, particularly through sustainable and efficient methods. This includes the esterification of furoic acid with octanol, often employing green catalysts and reaction conditions. researchgate.netacs.org

Another significant area of research is the characterization of its chemical and physical properties. This data is essential for understanding its behavior and potential applications. Furthermore, research is directed towards exploring its utility in various fields. For instance, its properties make it a candidate for use as a flavoring agent, in cosmetic formulations, and as an intermediate in the synthesis of other chemical compounds. chemimpex.com There is also growing interest in its potential as a bioactive compound, including its use in developing new antifouling agents for marine applications. conicet.gov.arresearchgate.net

Interactive Data Table: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C13H20O3 naturalproducts.netthegoodscentscompany.com
Molecular Weight 224.30 g/mol chemimpex.comthegoodscentscompany.com
Appearance Colorless to almost clear liquid chemimpex.comthegoodscentscompany.com
Boiling Point 126.00 to 127.00 °C @ 1.00 mm Hg thegoodscentscompany.com
Specific Gravity 0.98800 @ 25.00 °C thegoodscentscompany.com
Flash Point > 212.00 °F (> 100.00 °C) thegoodscentscompany.com
Water Solubility 5.843 mg/L @ 25 °C (estimated) thegoodscentscompany.com
logP (o/w) 4.669 (estimated) thegoodscentscompany.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O3 B1581176 Octyl 2-furoate CAS No. 39251-88-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octyl furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-2-3-4-5-6-7-10-16-13(14)12-9-8-11-15-12/h8-9,11H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTHGLPXSATJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192503
Record name Octyl 2-furoate
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Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale straw liquid; sweet fruity heavy odour
Record name Octyl 2-furoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/716/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

126.00 to 127.00 °C. @ 1.00 mm Hg
Record name Octyl 2-furoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; miscible in fat, miscible (in ethanol)
Record name Octyl 2-furoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/716/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.984-0.990
Record name Octyl 2-furoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/716/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

39251-88-2
Record name Octyl 2-furoate
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Record name Octyl 2-furoate
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Record name Octyl 2-furoate
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Record name Octyl 2-furoate
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Record name OCTYL 2-FUROATE
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Record name Octyl 2-furoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies and Reaction Pathways of Octyl 2 Furoate

Conventional Esterification Routes for Octyl 2-Furoate Synthesis

The most common and traditional method for synthesizing this compound is through the direct esterification of 2-furoic acid with n-octanol. This approach is a well-established chemical transformation.

To maximize the production of this compound, optimization of various reaction parameters is crucial. Key factors that influence the reaction yield include temperature, the molar ratio of reactants, and the amount of catalyst used.

Research has shown that for the sulfuric acid-catalyzed esterification of furoic acid and n-octanol, a reaction temperature of 140 °C is effective. google.com In one specific procedure, a molar excess of furoic acid (1.2 equivalents) relative to n-octanol (1 equivalent) was used, with sulfuric acid added at 1 mol% with respect to the alcohol. google.com This reaction was allowed to proceed for 4-5 hours until the n-octanol was completely consumed, resulting in a crude product yield of 90% after initial workup. google.com Further purification can be achieved through distillation under vacuum with activated charcoal. google.com The use of a Dean-Stark apparatus connected to a vacuum line can also be employed to efficiently remove the water generated, pushing the reaction to completion. acs.org

Table 1: Optimized Parameters for Acid-Catalyzed Synthesis of this compound google.com
ParameterValue
Reactant 1n-Octanol
Reactant 2Furoic Acid
Molar Ratio (Furoic Acid:n-Octanol)1.2 : 1
CatalystSulfuric Acid
Catalyst Loading1 mol% (relative to n-octanol)
Temperature140 °C
Reaction Time4-5 hours
Crude Yield90%

Acid-Catalyzed Esterification of Furoic Acid and n-Octanol

Green Chemistry Approaches to this compound Production

In response to the environmental concerns associated with traditional catalysts like sulfuric acid, green chemistry principles have been applied to the synthesis of this compound. aip.orgconicet.gov.ar These methods focus on using reusable catalysts and alternative reaction pathways to create a more sustainable process.

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, reusability, and reduced corrosiveness. aip.orgarkat-usa.org Preyssler-type heteropolyacids (HPAs), such as H₁₄[NaP₅W₃₀O₁₁₀], have emerged as highly efficient and environmentally friendly catalysts for esterification reactions. aip.orgarkat-usa.org These catalysts are known for their strong Brønsted acidity, high thermal stability, and hydrolytic stability. aip.orgarkat-usa.org

In the synthesis of n-alkyl 2-furoates, including this compound, the Preyssler catalyst has been successfully employed. researchgate.net The reaction involves heating a mixture of 2-furoic acid, the respective alcohol (n-octanol), and the Preyssler catalyst. researchgate.net For example, a reaction conducted at 120°C for 10 hours demonstrated the effectiveness of this catalyst. researchgate.net A key benefit of the Preyssler catalyst is its reusability; it can be recovered after the reaction and used in subsequent batches with minimal loss of activity. aip.orgresearchgate.net Other solid acid catalysts, such as zirconia modified with tungstophosphoric acid, have also been shown to be active and reusable for the synthesis of alkyl 2-furoates, further promoting environmentally benign procedures. researchgate.net

Table 2: Performance of Preyssler Catalyst in n-Alkyl 2-Furoate Synthesis researchgate.net
ParameterValue
CatalystPreyssler Heteropolyacid
Reactants2-Furoic Acid, n-Alkyl Alcohols (including n-octanol)
Temperature120 °C
Reaction Time10 hours
Key AdvantageCatalyst is heterogeneous, stable, and reusable

An alternative green route to alkyl furoates involves the oxidative esterification of furfural (B47365). mdpi.comresearchgate.net Furfural is a key biomass-derived platform chemical, and its direct conversion to esters presents a more atom-economical pathway than starting from furoic acid. mdpi.commdpi.com This process typically uses the alcohol, such as n-octanol, as both a reactant and a solvent. mdpi.com

Gold nanoparticles supported on various metal oxides have proven to be highly effective catalysts for this transformation. mdpi.comresearchgate.netmdpi.com Specifically, gold nanoparticles immobilized on alkaline-earth metal oxides like MgO have shown high activity and selectivity. mdpi.com The basic sites on the support surface are believed to favor the formation of the ester and prevent the creation of acetal (B89532) by-products. mdpi.com Studies have demonstrated that this method can achieve high yields of various alkyl furoates, including n-butyl furoate (94% yield), and the catalyst can be reused for multiple cycles without significant loss of activity. mdpi.comsemanticscholar.org This pathway avoids the use of strong, corrosive acids and represents a more sustainable and efficient process for producing this compound from a renewable feedstock. mdpi.comunito.it

Heterogeneous Catalysis for Sustainable Esterification (e.g., Preyssler Catalyst Applications)

Advanced Synthetic Strategies for this compound and Its Derivatives

Beyond direct esterification, advanced strategies have been developed for the synthesis of this compound derivatives, which can possess unique properties. One notable example is the synthesis of sulfonated octyl furoate.

The synthesis of sulfonated octyl furoate begins with the production of octyl furoate itself, as previously described. google.comacs.org The subsequent step involves the sulfonation of the furan (B31954) ring. In a typical procedure, the prepared octyl furoate is dissolved in a dry solvent like chloroform. google.com Chlorosulfonic acid is then added to the solution. google.com The reaction proceeds, producing the sulfonated product and hydrogen chloride gas as a byproduct, which is vented. google.com The completion of the reaction can be monitored using techniques like ¹H NMR spectroscopy to confirm the full conversion of the starting ester. google.com This two-step process—esterification followed by sulfonation—yields a sulfonated anionic surfactant derived from a bio-based precursor. acs.orgresearchgate.net

Strategies for Functional Group Manipulation (e.g., selective deprotection of ester and acetal functions)

The strategic manipulation of functional groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecules from simpler precursors. In the context of furan derivatives, such as this compound, the selective protection and deprotection of ester and acetal functionalities are critical for achieving desired chemical transformations.

Acetalization is a common strategy to protect carbonyl groups in furan compounds. acs.org This process involves the reaction of a carbonyl compound with an alcohol to form an acetal, which is stable under various nucleophilic and alkaline conditions. acs.org The formation of acetals is a reversible reaction, and deprotection can be achieved through hydrolysis in the presence of Brønsted or Lewis acids. acs.orgtue.nl The efficiency of deprotection is often enhanced by using an excess of water or by removing the alcohol as it is formed. acs.orgtue.nl For instance, the deprotection of silyl (B83357) ethers, a related protecting group, can be selectively achieved using fluorosilicic acid. acs.org

The stability of the resulting acetal is dependent on the alcohol used for its formation, allowing for tunable properties. tue.nl For example, acetalized 5-hydroxymethylfurfural (B1680220) (HMF) has been shown to be a stable intermediate in the synthesis of 2,5-furandicarboxylic acid (FDCA) and its derivatives. tue.nl The acetal group can be selectively removed after other transformations have been carried out on the molecule. tue.nl

Ester groups, such as the one present in this compound, can also be selectively manipulated. The hydrolysis of furoate esters, for example, yields 2-furoic acid and the corresponding alcohol. inchem.org This reaction is typically catalyzed by carboxylesterases. inchem.org In synthetic chemistry, the cleavage of esters can be achieved under acidic or basic conditions. For instance, Amberlyst-15, a strongly acidic ion-exchange resin, has been used for the mild and selective methyl esterification of aliphatic carboxylic acids. arkat-usa.org However, this catalyst is less effective for aromatic carboxylic acids at room temperature. arkat-usa.org

The selective reduction of esters to aldehydes is another important transformation. This can be achieved using specific reagents like fiddler crab-type boranes, which have shown the ability to partially reduce esters, including those with furan rings, to their corresponding acetals. acs.org These acetals can then be readily converted to aldehydes. acs.org

Exploration of Novel Catalytic Systems for Furoate Esterification

The synthesis of furoate esters, including this compound, is most commonly achieved through the esterification of 2-furoic acid or the oxidative esterification of furfural. The development of novel and efficient catalytic systems is a key area of research to improve the sustainability and efficiency of these processes.

Direct Esterification of 2-Furoic Acid:

A straightforward method for synthesizing this compound involves the direct esterification of 2-furoic acid with octanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid. google.com One documented procedure involves heating a mixture of 1-octanol, 2-furoic acid, and sulfuric acid at 140°C, resulting in a 90% yield of the crude product. google.com Other catalysts, such as the Preyssler-type heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]), have also been employed for the synthesis of n-alkyl 2-furoates, including butyl, hexyl, and this compound. researchgate.net This catalyst offers a greener alternative, and the reaction is carried out at 120°C for 10 hours. researchgate.net

Oxidative Esterification of Furfural:

An alternative and increasingly studied route is the oxidative esterification of furfural, a biomass-derived aldehyde. mdpi.comconicet.gov.ar This process combines the oxidation of the aldehyde group and esterification with an alcohol in a single step. Gold-based catalysts have emerged as highly promising for this transformation due to their high activity and selectivity, even in the absence of a base co-catalyst. mdpi.commdpi.com

Several studies have investigated the influence of the support material on the performance of gold catalysts. Supports such as titania (TiO₂), zirconia (ZrO₂), and ceria (CeO₂) have been explored. mdpi.comunito.it Gold supported on zirconia (Au/ZrO₂) has demonstrated excellent catalytic performance, achieving 100% conversion of furfural and 100% selectivity to methyl 2-furoate under relatively mild conditions (120°C and 6 bar). mdpi.com The high dispersion of gold clusters on the support is believed to be crucial for activating molecular oxygen and enhancing catalytic activity. unito.it

To address the issue of catalyst deactivation due to the aggregation of gold nanoparticles, researchers have developed strategies such as coating the gold nanoparticles with a thin layer of silica (B1680970) (SiO₂). mdpi.com This Au@SiO₂/ZA catalyst has shown excellent stability in the oxidative esterification of furfural. mdpi.com Other novel catalytic systems include those based on cobalt and palladium, often used in conjunction with a base. mdpi.com

Microwave-assisted synthesis represents another innovative approach. Studies have shown that the tandem oxidation-esterification of furfural with methanol (B129727) can proceed efficiently under microwave irradiation even in the absence of a catalyst, although the choice of oxidant is critical. conicet.gov.ar

Table 1: Comparison of Catalytic Systems for Furoate Esterification

Catalyst Substrate Alcohol Product Key Findings Reference
Sulfuric Acid 2-Furoic Acid 1-Octanol This compound High yield (90%) at 140°C. google.com
Preyssler Catalyst 2-Furoic Acid n-Alcohols n-Alkyl 2-furoates Green catalyst, reaction at 120°C. researchgate.net
Au/ZrO₂ Furfural Methanol Methyl 2-furoate 100% conversion and selectivity at 120°C. mdpi.com
Au@SiO₂/ZA Furfural Methanol Methyl 2-furoate Excellent stability due to silica coating. mdpi.com
None (Microwave) Furfural Methanol Methyl 2-furoate Catalyst-free synthesis under microwave irradiation. conicet.gov.ar

Multi-Step Synthesis of Related Furan Derivatives (e.g., Furan Dicarboxylate Esters)

The synthesis of furan dicarboxylate esters, which are structurally related to this compound, often involves multi-step reaction pathways starting from biomass-derived platform molecules. These esters are valuable as bio-based plasticizers and monomers for polymers. nih.govrsc.org

A common precursor for furan-2,5-dicarboxylic acid (FDCA) and its esters is galactaric acid, which can be derived from marine biomass. nih.gov One approach involves a one-pot, multi-step reaction of galactaric acid with an alcohol under acidic conditions. nih.gov For example, reacting galactaric acid with 1-butanol (B46404) in the presence of sulfuric acid and p-xylene (B151628) at 160°C can yield furan dicarboxylate esters. nih.gov Interestingly, the formation of a 2-furoate product has been observed in this reaction, providing insights into the reaction mechanism. nih.gov

Another strategy for synthesizing FDCA is the carboxylation of furan-2-carboxylic acid using carbon dioxide as an electrophile. arkat-usa.orgresearchgate.net This reaction is typically carried out under strongly basic conditions using lithium diisopropylamide (LDA) at low temperatures, followed by acidification. arkat-usa.orgresearchgate.net The resulting FDCA can then be esterified to produce the corresponding diesters. For instance, furan-2,5-dicarboxylic acid dimethyl ester can be prepared by reacting FDCA with methanol in the presence of trimethylsilyl (B98337) chloride. arkat-usa.org

The synthesis of FDCA esters can also be achieved through a two-step procedure from galactaric acid. rsc.org First, galactaric acid is converted to FDCA using a sulfonic acid catalyst. The subsequent esterification with an alcohol, such as ethanol, yields the diethyl ester. rsc.org Heteropolyacids have also been used for the direct synthesis of dibutyl 2,5-furandicarboxylate from galactaric acid. rsc.org

More complex synthetic routes can involve the protection of functional groups. For example, in the synthesis of furan dicarboxylate esters from 5-hydroxymethylfurfural (HMF), the reactive formyl group can be protected by acetalization. researchgate.net The protected HMF can then be selectively oxidized to the corresponding carboxylic acid, followed by deprotection and esterification. researchgate.net

Table 2: Multi-Step Synthesis of Furan Dicarboxylate Esters

Starting Material Key Reagents Intermediate/Product Key Features Reference
Galactaric Acid Alcohol, H₂SO₄, p-xylene Furan dicarboxylate esters One-pot synthesis from biomass-derived acid. nih.gov
Furan-2-carboxylic Acid LDA, CO₂, Methanol, TMSCl Furan-2,5-dicarboxylic acid dimethyl ester Regioselective carboxylation followed by esterification. arkat-usa.orgresearchgate.net
Galactaric Acid Sulfonic acid, Ethanol Diethyl 2,5-furandicarboxylate Two-step process involving FDCA formation. rsc.org
5-Hydroxymethylfurfural 1,3-Propanediol, Au catalyst Furan-2,5-dicarboxylic acid Acetal protection of the formyl group. researchgate.net

Advanced Spectroscopic and Analytical Characterization of Octyl 2 Furoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of atoms, their connectivity, and spatial arrangement. For octyl 2-furoate, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are employed to confirm its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analyses

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the furan (B31954) ring and the octyl chain.

The furan ring protons exhibit characteristic chemical shifts in the downfield region of the spectrum due to the aromaticity and the electron-withdrawing effect of the ester group. Specifically, the proton at the C5 position (adjacent to the oxygen atom) typically appears as a doublet of doublets, as does the proton at the C3 position. The proton at the C4 position usually presents as a multiplet.

The protons of the octyl chain appear in the upfield region. The methylene (B1212753) protons adjacent to the ester oxygen (O-CH₂) are shifted downfield compared to the other methylene groups due to the deshielding effect of the oxygen atom. These typically appear as a triplet. The subsequent methylene groups along the chain produce a complex multiplet, while the terminal methyl group (CH₃) characteristically appears as a triplet.

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity
Furan Ring H-5~7.6dd
Furan Ring H-3~7.2dd
Furan Ring H-4~6.5m
O-CH₂ (octyl)~4.3t
(CH₂)₆ (octyl)~1.7-1.3m
CH₃ (octyl)~0.9t
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analyses

The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal.

The carbonyl carbon of the ester group is highly deshielded and appears at the lowest field, typically in the range of 158-160 ppm. The carbons of the furan ring also have characteristic chemical shifts in the downfield region. The carbon atom attached to the ester group (C2) and the carbon atom adjacent to the ring oxygen (C5) are the most deshielded among the furan carbons.

The carbon atoms of the octyl chain appear in the upfield region of the spectrum. The carbon of the methylene group attached to the ester oxygen (O-CH₂) is the most deshielded of the alkyl carbons. The other methylene carbons of the chain show signals in a narrower range, while the terminal methyl carbon is the most shielded and appears at the highest field.

Carbon Assignment Typical Chemical Shift (δ, ppm)
C=O (ester)~159
Furan Ring C-2~145
Furan Ring C-5~147
Furan Ring C-3~118
Furan Ring C-4~112
O-CH₂ (octyl)~65
(CH₂)₆ (octyl)~32, 29, 26, 23
CH₃ (octyl)~14
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Fingerprinting and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, which has a molecular weight of 224.30 g/mol , MS is crucial for confirming its identity and assessing its purity. sigmaaldrich.com

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 224. The fragmentation pattern provides a unique "fingerprint" of the molecule. Key fragmentation pathways for esters often involve cleavage of the bonds adjacent to the carbonyl group. libretexts.orgchemguide.co.uk

Common fragments for this compound would include the furanoyl cation (m/z 95) resulting from the cleavage of the ester bond, and a peak corresponding to the octyl cation (m/z 113). nih.gov The loss of the octyl group as a radical would also lead to the prominent furanoyl cation. Further fragmentation of the furan ring and the octyl chain would produce a series of smaller ions, creating a complex and characteristic mass spectrum. The base peak, the most intense peak in the spectrum, is often the furanoyl cation at m/z 95, indicating its relative stability. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the ester and furan functionalities.

A strong, sharp absorption band is typically observed in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group. The C-O stretching vibrations of the ester group usually appear as two bands in the fingerprint region, typically around 1290 cm⁻¹ and 1120 cm⁻¹.

The furan ring also gives rise to several characteristic absorptions. These include C-H stretching vibrations above 3100 cm⁻¹, C=C stretching vibrations in the region of 1500-1600 cm⁻¹, and various ring stretching and bending vibrations at lower wavenumbers. The C-O-C stretching of the furan ring can also be observed. Shifting of the carbonyl absorption band can occur when the molecule interacts with other substances, such as in a polymer matrix. researchgate.net

Vibrational Mode Typical Wavenumber (cm⁻¹)
Furan C-H Stretch>3100
Alkyl C-H Stretch2850-3000
Ester C=O Stretch1720-1740
Furan C=C Stretch1500-1600
Ester C-O Stretch1100-1300
Note: Wavenumbers are approximate and can vary based on the sample phase (e.g., liquid, vapor) and instrument.

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. Gas chromatography is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly effective tool for the analysis of this compound in various samples, including food and beverages. mdpi.comscielo.brmdpi.com

In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification.

As the separated components elute from the GC column, they enter the mass spectrometer, which provides mass spectral data for each component. This allows for positive identification by comparing the obtained mass spectrum with a library of known spectra. nih.gov The NIST Mass Spectrometry Data Center contains reference spectra for this compound. nih.gov

GC-MS can be used for both qualitative and quantitative analysis. For quantification, an internal standard is often used to improve the accuracy and precision of the measurement. This powerful technique is widely employed in quality control to ensure the purity of this compound and to determine its concentration in various products.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, leveraging the nonpolar nature of the octyl chain for effective separation.

Detailed research findings indicate that this compound can be effectively analyzed using an RP-HPLC method with a straightforward mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric or formic acid. innovatechlabs.com The method is scalable, allowing for its use in both analytical quantification and preparative separation for isolating impurities. innovatechlabs.com For related furoate esters, such as mometasone (B142194) furoate, C8 and C18 columns are standard, providing excellent separation from other compounds and degradation products. numberanalytics.comnumberanalytics.com

The selection of the stationary phase is critical. A Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, has been specifically cited for the analysis of this compound. innovatechlabs.com More broadly for furoate esters, octylsilyl (C8) and octadecylsilyl (C18) bonded to porous silica (B1680970) particles are widely employed. numberanalytics.combiolinscientific.com These hydrophobic stationary phases interact with the nonpolar octyl group of the analyte, leading to its retention.

The mobile phase typically consists of a mixture of an organic solvent and water. Acetonitrile is frequently the organic modifier of choice, often mixed with water in ratios ranging from 50:50 to 70:30 (v/v). numberanalytics.comphi.com The use of buffers, such as ammonium (B1175870) acetate (B1210297), can help to control pH and improve peak shape, especially in complex matrices. numberanalytics.com Detection is most commonly achieved using a UV-Vis detector, with the wavelength set near the absorbance maximum of the furoate ring, typically around 240-250 nm. numberanalytics.comnumberanalytics.com

The following interactive data table summarizes typical HPLC conditions used for the analysis of furoate esters, providing a framework for methodologies applicable to this compound.

ParameterThis compound AnalysisMometasone Furoate Analysis (Example 1)Mometasone Furoate Analysis (Example 2)
Column Newcrom R1 innovatechlabs.comCogent Bidentate C8™ numberanalytics.comSymmetry C8 numberanalytics.com
Particle Size 3 µm (for UPLC) innovatechlabs.com2.2 µm numberanalytics.com5 µm numberanalytics.com
Dimensions Not specified2.1 x 50mm numberanalytics.com150 x 3.9 mm numberanalytics.com
Mobile Phase Acetonitrile, Water, Phosphoric Acid innovatechlabs.com50:50 DI Water / Acetonitrile (v/v) numberanalytics.com55:45 Acetonitrile / 1.5% Ammonium Acetate (pH 3.8) numberanalytics.com
Flow Rate Not specified0.3 mL/min numberanalytics.com1.0 mL/min numberanalytics.com
Detection Mass-Spec (MS) compatible (with formic acid) innovatechlabs.comUV @ 248 nm numberanalytics.comUV @ 240 nm numberanalytics.com
Injection Vol. Not specified2 µL numberanalytics.comNot specified
Temperature Not specifiedNot specified40 °C thermofisher.com

Advanced Spectroscopic Methods for Surface and Film Characterization of Furoate Derivatives

When this compound is used in applications such as coatings or surface treatments, its efficacy is governed by the properties of the resulting film. Advanced spectroscopic techniques are employed to probe the nanoscale characteristics of these surfaces.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a highly sensitive, real-time technique used to study the formation of thin films and molecular interactions at surfaces. biolinscientific.comnanoscience.com The method utilizes a piezoelectric quartz crystal sensor that oscillates at a specific resonance frequency. When a thin film, such as one made of this compound, adsorbs onto the sensor surface, the resonance frequency decreases. This change in frequency (Δf) is directly proportional to the added mass, allowing for quantification of film deposition at the nanogram level. nanoscience.comncsu.edu

Simultaneously, QCM-D measures the energy dissipation (ΔD) of the sensor's oscillation. biolinscientific.com The dissipation factor provides information about the viscoelastic properties of the adsorbed layer. A rigid, elastic film will exhibit a low ΔD, whereas a soft, viscous film (like many hydrated polymer layers) will show a high ΔD. nanoscience.com

For a furoate derivative like this compound, QCM-D could be used to:

Monitor Film Formation: Track the real-time adsorption of the ester onto a substrate from a solution, determining the rate and extent of film growth.

Analyze Structural Properties: By analyzing both Δf and ΔD, one can infer the structural nature of the this compound film. For example, a transition from a highly hydrated state to a more compact, collapsed state would be observable as a decrease in both mass and dissipation. biolinscientific.com

Study Interactions: Investigate the interaction of the furoate-coated surface with other molecules, such as proteins or foulants in a marine environment, by monitoring subsequent changes in mass and viscoelasticity. nih.govnih.gov

This technique is particularly powerful for analyzing hydrated or soft-matter films, making it suitable for studying furoate ester coatings under various environmental conditions. researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique for determining the elemental composition and chemical bonding states of the top 1-10 nanometers of a material's surface. thermofisher.comcarleton.edu This makes it exceptionally well-suited for the chemical characterization of thin films of furoate derivatives. diva-portal.orgrockymountainlabs.com

The process involves irradiating the sample surface with a beam of X-rays, which causes the emission of core-level electrons. phi.com The kinetic energy of these photoelectrons is measured, and their binding energy is calculated. The binding energy is unique to each element and its specific chemical environment, providing a fingerprint of the surface chemistry. cea.fr

For a film of this compound (C₁₃H₂₀O₃), XPS analysis would provide:

Elemental Composition: A survey scan would detect the presence of carbon and oxygen, and their relative atomic concentrations on the surface can be quantified. This is crucial for confirming the purity of the film and detecting any surface contaminants. rockymountainlabs.com

Chemical State Information: High-resolution scans of the C 1s and O 1s regions would yield detailed information about the chemical bonding. The C 1s spectrum could be deconvoluted to identify carbons in different environments: C-C/C-H bonds in the furan ring and octyl chain, C-O bonds of the ester and ether, and the O=C-O of the ester group. Similarly, the O 1s spectrum would distinguish between the carbonyl oxygen (C=O) and the single-bonded ether/ester oxygen (C-O). This level of detail confirms the chemical integrity of the furoate ester at the surface. Research on other furoate derivatives has demonstrated the utility of XPS in this capacity. doria.fiad-astra.ro

XPS can also be combined with ion sputtering to perform depth profiling, progressively removing surface layers to analyze the chemical composition as a function of depth within the film. phi.com

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM)

To understand the physical structure and topography of a surface coated with this compound, microscopic imaging techniques are indispensable. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) provide complementary information about the surface morphology.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that generates a 3D topographical map of a surface. oxinst.com A sharp tip mounted on a flexible cantilever is scanned across the sample, and the deflection of the cantilever due to forces between the tip and the surface is measured. oxinst.com AFM is invaluable for characterizing thin films and can be used to determine: fz-juelich.de

Surface Roughness: Quantitative data such as the root-mean-square (RMS) roughness can be calculated from the topography image.

Surface Features: It can visualize the nanoscale features of the film, such as grain structure, pinholes, or aggregates, which can influence the coating's performance. researchgate.net

Film Homogeneity: Assess the uniformity and completeness of the coating coverage on the substrate. Studies on other organic ester films have used AFM to characterize film thickness and morphology. researchgate.netshimadzu.com

Scanning Electron Microscopy (SEM) provides high-resolution, two-dimensional images of a sample's surface. It operates by scanning a focused beam of electrons onto the surface and detecting the signals from secondary or backscattered electrons. libretexts.org SEM is particularly useful for:

Morphological Analysis: Imaging the surface texture, shape, and size of features on the this compound film. numberanalytics.comresearchgate.net It can reveal cracks, pores, or other defects over a larger area than is typically scanned with AFM.

Cross-Sectional Analysis: When applied to a cross-section of a coated sample, SEM can be used to measure the thickness of the film. researchgate.net

Elemental Contrast: Using a backscattered electron detector (BSED), SEM can provide qualitative compositional contrast, highlighting areas with different atomic numbers. libretexts.org

Together, AFM and SEM provide a comprehensive picture of the surface topography and microstructure of this compound films, which are critical parameters for applications ranging from protective coatings to antifouling surfaces. mdpi.comdntb.gov.ua

Mechanistic Investigations of Reactions Involving Octyl 2 Furoate

Elucidation of Hydrolysis Mechanisms in Biological and Chemical Systems

The cleavage of the ester bond in octyl 2-furoate, a process known as hydrolysis, can be initiated through both biological and chemical pathways. This reaction results in the formation of 2-furoic acid and 1-octanol. inchem.orglibretexts.org

In biological systems, the hydrolysis of furoate esters like this compound is primarily an enzymatic process. inchem.org It is catalyzed by a class of enzymes known as carboxylesterases or simply esterases. inchem.orgpearson.com These enzymes are ubiquitous in nature and play a crucial role in the metabolism of various esters. The mechanism involves the enzyme's active site, which facilitates the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the alcohol (1-octanol) and the carboxylate (2-furoate), regenerating the enzyme for another catalytic cycle. pearson.comnih.gov Specifically, A-esterases are noted as the most significant type for this transformation. inchem.org This enzymatic hydrolysis is a key metabolic pathway for furoate esters found in various organisms. inchem.orgeuropa.eu

In chemical systems, hydrolysis is typically catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis : This reaction is the reverse of Fischer esterification. libretexts.org The mechanism begins with the protonation of the carbonyl oxygen of the ester by a strong acid catalyst, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, the alkoxy group (-O-octyl) is eliminated as 1-octanol. The final step is the deprotonation of the carbonyl oxygen to yield 2-furoic acid and regenerate the acid catalyst. This reaction is reversible and typically requires an excess of water to drive the equilibrium towards the products. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : When a base, such as sodium hydroxide (B78521), is used, the hydrolysis is an irreversible process called saponification. libretexts.org The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the octan-1-olate anion as the leaving group. This alkoxide is a strong base and immediately deprotonates the newly formed 2-furoic acid, creating the carboxylate salt (sodium 2-furoate) and 1-octanol. Because the final deprotonation step is essentially irreversible, the entire reaction goes to completion. libretexts.org

Studies on the Sulfonation Reaction Mechanism of this compound

The sulfonation of this compound is a key reaction for producing bio-based anionic surfactants. acs.orgresearchgate.net The reaction involves electrophilic aromatic substitution on the furan (B31954) ring. The furan ring is an electron-rich heterocycle, making it susceptible to attack by strong electrophiles.

The mechanism proceeds as follows:

Generation of the Electrophile : A strong sulfonating agent is required. While fuming sulfuric acid (H₂SO₄/SO₃) is a common agent, research has shown the use of chlorosulfonic acid (CSA) for the sulfonation of alkyl furoates. acs.orgresearchgate.netsaskoer.ca The active electrophile is typically sulfur trioxide (SO₃) or a related cationic species like HSO₃⁺. saskoer.ca

Electrophilic Attack : The π-electron system of the furan ring acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonating agent. This attack preferentially occurs at the C5 position (the carbon adjacent to the oxygen and opposite the ester group), which is the most activated position for electrophilic substitution in 2-substituted furans. This step disrupts the aromaticity of the furan ring and forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion.

Deprotonation : A base in the reaction mixture, which could be water or the conjugate base of the acid used, removes the proton from the C5 carbon. saskoer.ca This step restores the aromaticity of the furan ring, resulting in the formation of sulfonated octyl furoate. acs.orgresearchgate.net

Kinetic studies on the sulfonation of octyl furoate with chlorosulfonic acid have demonstrated that the reaction rate is highly dependent on temperature. For instance, increasing the temperature significantly accelerates the conversion to the sulfonated product. acs.org

Catalytic Mechanism Pathways in Furoate Synthesis and Transformation

The primary pathway for synthesizing this compound is the esterification of 2-furoic acid with 1-octanol. This transformation can be achieved through various catalytic mechanisms.

Acid Catalysis : The reaction can be catalyzed by mineral acids like sulfuric acid (H₂SO₄) or solid acid catalysts such as tungstophosphoric acid supported on zirconia. acs.orgresearchgate.net The mechanism is the reverse of acid-catalyzed hydrolysis (Fischer esterification). The acid catalyst protonates the carbonyl oxygen of 2-furoic acid, enhancing its electrophilicity. The alcohol (1-octanol) then performs a nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. After proton transfers and the elimination of a water molecule, the ester is formed. acs.org The use of a Dean-Stark apparatus is common to remove the water produced and drive the reaction to completion. acs.org

Enzymatic Catalysis : Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CAL-B), are highly effective biocatalysts for this esterification. researchgate.netresearchgate.net The catalytic cycle involves the formation of an acyl-enzyme intermediate. The serine residue in the lipase's active site attacks the carbonyl carbon of 2-furoic acid, forming a tetrahedral intermediate that then releases water to create the acyl-enzyme complex. Subsequently, the alcohol (1-octanol) enters the active site and attacks the acyl-enzyme intermediate, forming a second tetrahedral intermediate which collapses to release the this compound ester and regenerate the enzyme. mdpi.com

Oxidative Esterification : An alternative route involves the direct oxidative esterification of furfural (B47365) with an alcohol in the presence of a catalyst, such as gold supported on zirconia (Au/ZrO₂). mdpi.com Mechanistic tests indicate that this pathway does not proceed via the formation of 2-furoic acid as an intermediate. Instead, it is proposed that furfural reacts with the alcohol to form a hemiacetal, which is then oxidized on the catalyst surface to yield the furoate ester. mdpi.com

Beyond its synthesis, this compound can undergo further transformations. As an electron-rich diene system (due to the furan ring), it can participate in Diels-Alder reactions with suitable dienophiles, such as maleimides. rsc.orgrsc.org This reaction provides a pathway to complex polycyclic structures from a bio-based starting material.

Reaction Kinetics and Thermodynamics in Furoate-Based Systems

The study of reaction kinetics and thermodynamics provides quantitative insight into the synthesis of this compound and related compounds.

Reaction Kinetics: The kinetics of the esterification of 2-furoic acid have been investigated under various catalytic conditions. In acid-catalyzed esterification, the reaction rate is influenced by temperature, catalyst loading, and the molar ratio of reactants. researchgate.net Studies comparing the esterification rates of 2-furoic acid and 3-furoic acid have shown significant differences, attributed to the conjugation between the furan ring and the carboxyl group in the 2-position, which affects the activation energy. acs.org

For lipase-catalyzed synthesis, kinetic models are often developed to describe the reaction progress. The synthesis of methyl 2-furoate using CAL-B lipase has been modeled based on the principles of mass action and reaction reversibility. researchgate.net Such models can account for factors like enzymatic promotion and substrate inhibition. researchgate.netresearchgate.net

Kinetic Parameters for Furoic Acid Esterification
ReactionCatalystActivation Energy (Ea)Reference
2-Furoic Acid + n-ButanolTungstophosphoric Acid/Zirconia50.9 kJ/mol researchgate.net
2-Furoic Acid + Methanol (B129727)Sulfuric Acid~16,000 cal/mol (~67 kJ/mol) acs.org
2-Furoic Acid + MethanolCandida antarctica Lipase B (CAL-B)84 kJ/mol researchgate.net

Thermodynamics: Thermodynamic analysis of the esterification reaction reveals important information about its spontaneity and energy profile. For the lipase-catalyzed synthesis of wax esters, which is analogous to this compound synthesis, thermodynamic studies have been conducted. researchgate.net The key parameters are Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

A negative ΔG indicates a spontaneous reaction, while the sign of ΔH determines if the reaction is exothermic (negative) or endothermic (positive). Studies on the enzymatic synthesis of methyl 2-furoate have shown the reaction to be a spontaneous and endothermic process. researchgate.net

Applications of Octyl 2 Furoate in Advanced Materials Science and Engineering

Octyl 2-Furoate as a Monomer and Building Block in Polymer Chemistry

The furan (B31954) moiety in this compound serves as a reactive and adaptable building block in the synthesis of specialized polymers. chemimpex.com This allows for the creation of materials with enhanced flexibility and durability. chemimpex.com

This compound's compatibility with various polymerization techniques makes it a valuable monomer for creating specialty polymers. Its incorporation into polymer chains can impart desirable characteristics such as improved thermal stability and specific mechanical properties. The octyl ester group can act as an internal plasticizer, enhancing the flexibility of the resulting polymer. Research is ongoing to explore the full potential of this compound in developing polymers for a wide range of applications, from advanced plastics to specialty elastomers.

A significant area of interest is the use of furan-based compounds like this compound in the synthesis of bio-based polymers. These polymers offer a sustainable alternative to their petroleum-derived counterparts. researchgate.net One of the most promising is poly(ethylene furanoate) (PEF), a bio-based polyester (B1180765) positioned as a replacement for poly(ethylene terephthalate) (PET). wikipedia.orgacs.orgresearchgate.net While 2,5-furandicarboxylic acid (FDCA) is the primary monomer for PEF synthesis, the study of related furanic compounds contributes to the broader understanding and development of this class of polymers. wikipedia.orgresearchgate.netresearchgate.net Research into the conversion of biomass into furan derivatives is a key focus, with the goal of creating a more sustainable chemical industry. researchgate.netacs.org For instance, alkyl 2-furoates have been identified as by-products in the synthesis of furan dicarboxylic acid esters from marine biomass, highlighting the interconnectedness of these bio-based chemical pathways. nih.govacs.org

Synthesis of Specialty Polymers with Tailored Properties

This compound in the Development of Performance Coatings

The unique properties of this compound also lend themselves to the formulation of high-performance coatings.

Biofouling, the accumulation of marine organisms on submerged surfaces, is a significant problem for the shipping industry. conicet.gov.ar In the search for environmentally friendly alternatives to traditional biocides, researchers have investigated the use of alkyl 2-furoates, including this compound, as antifouling agents. conicet.gov.arconicet.gov.ar These compounds, which can be synthesized through green chemistry procedures, have shown promise in inhibiting the settlement of common fouling species. conicet.gov.arresearchgate.net

In one study, antifouling paints were formulated with this compound and other alkyl 2-furoates. mdpi.comresearchgate.net These paints were then tested in a marine environment. The results indicated that coatings containing alkyl 2-furoates were less fouled by macro-organisms compared to a control paint without any active compounds. mdpi.comresearchgate.net Specifically, paints with butyl 2-furoate and hexyl 2-furoate showed higher activity than the one with this compound after 45 days of immersion. mdpi.comresearchgate.net However, all furoate-containing paints effectively inhibited the settlement of species like the calcareous tubeworm Hydroides elegans and the colonial ascidian Botryllus sp. conicet.gov.ar

Below is a table summarizing the components of a rosin-based antifouling paint formulation incorporating alkyl 2-furoates:

ComponentPercentage (wt%)Function
WW Rosin12.5%Binder
Hydrogenated Rosin14.9%Binder
Oleic Acid3.8%Plasticizer
Polyterpene Resin2.3%Plasticizer
Zinc Oxide33.2%Pigment
Calcium Carbonate11.1%Pigment
Toluene22.0%Solvent
Alkyl 2-furoate1.0%Antifouling Agent

This table is based on a formulation described in a study by Escobar et al. mdpi.comresearchgate.net

The furan ring in this compound offers a site for chemical modification, enabling the design of reactive coatings. While direct research on this compound for this specific application is limited, studies on similar furan-containing molecules provide a basis for its potential. For example, hydroxyethyl (B10761427) cellulose (B213188) furoate has been used to create reactive thin films capable of covalently immobilizing functional molecules. researchgate.net This suggests that coatings incorporating this compound could be engineered to have reactive surfaces, allowing for the attachment of various molecules to impart specific functionalities such as biocompatibility or sensing capabilities.

Formulation and Evaluation of Novel Antifouling Marine Coatings

Derivatization of this compound for Surfactant Applications

The chemical structure of this compound, with its lipophilic octyl chain and hydrophilic furan-ester head, makes it a suitable precursor for the synthesis of novel surfactants.

Researchers have successfully synthesized a new class of anionic surfactants, known as sulfonated alkyl furoates (SAFs), through the esterification of furoic acid and fatty alcohols, followed by sulfonation. acs.orgresearchgate.net A patent describes the synthesis of sulfonated octyl furoate (SAF-8) by reacting octyl furoate with chlorosulfonic acid. google.com These bio-based furan surfactants have demonstrated promising properties, including high resistance to hard water and low critical micelle concentration (CMC), making them potential green alternatives to traditional sulfonated surfactants. acs.orgresearchgate.net The synthesis of these surfactants is considered scalable, which is a key factor for their commercial viability. acs.org

The following table details the reactants used in the synthesis of sulfonated octyl furoate:

ReactantRole
Octyl furoateFuran-containing ester
ChloroformSolvent
Chlorosulfonic acidSulfonating agent

This information is derived from a patent describing the synthesis of sulfonated octyl furoate. google.com

Synthesis and Characterization of Bio-based Sulfonated Alkyl Furoate Surfactants

The synthesis pathway can be summarized as follows:

Esterification: The initial step is the formation of the alkyl furoate ester. Furoic acid is reacted with a fatty alcohol, such as octanol, to produce this compound. This reaction is typically catalyzed by an acid. Studies have shown that sulfuric acid is an effective catalyst for this esterification process. researchgate.netgoogle.com The reaction is performed under heat, and the water generated during the reaction is removed to drive the process to completion, resulting in the alkyl furoate product. researchgate.net

Sulfonation: The this compound intermediate is then sulfonated to introduce the hydrophilic head group, which imparts surface-active properties to the molecule. The furoate ester is dissolved in a dry solvent like chloroform, and a sulfonating agent, such as chlorosulfonic acid (CSA), is added. google.comwalshmedicalmedia.com The reaction is monitored until completion, yielding the sulfonated alkyl furoate. The final product is then typically recovered as a powder after purification. google.com

The resulting compound, sodium 5-(octyloxycarbonyl)furan-2-sulfonate (SAF-8), is characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its molecular structure. google.comacs.org This synthesis route is noted for its potential scalability and for not requiring complex catalysts or purification methods, which is often a challenge for other furan-based surfactants. acs.org

Table 1: Synthesis Overview for Sulfonated Octyl Furoate (SAF-8)

StepDescriptionReactantsCatalyst/AgentKey Conditions
1. EsterificationFormation of the furoate esterFuroic Acid, OctanolSulfuric Acid (H₂SO₄)Heating at ~150°C with water removal. researchgate.net
2. SulfonationIntroduction of the sulfonate groupThis compound, Chlorosulfonic Acid (CSA)Chlorosulfonic Acid (CSA)Reaction in a dry solvent (e.g., chloroform) at room temperature. google.com

Comparative Performance Analysis of Furoate-Based Surfactants

Research into sulfonated alkyl furoates has demonstrated their potential to serve as high-performance, bio-based alternatives to traditional surfactants like the petroleum-derived Linear Alkylbenzene Sulfonate (LAS) and the bio-based Sodium Dodecyl Sulfate (SDS). walshmedicalmedia.comacs.org The performance of these novel surfactants is often evaluated based on key parameters such as their critical micelle concentration (CMC), surface tension reduction, and stability in hard water.

The Critical Micelle Concentration (CMC) is a fundamental indicator of surfactant efficiency; a lower CMC value is desirable as it signifies that less surfactant is needed to form micelles and achieve maximum surface tension reduction, which is crucial for cleaning formulations. walshmedicalmedia.comacs.org Studies show that SAFs exhibit favorable CMC values. Specifically, SAF-8, derived from this compound, has a lower CMC than the widely used SDS. acs.org As the alkyl chain length increases, SAF-12 and SAF-16 show lower CMCs than LAS, indicating their potential as effective replacements for traditional surfactants in home and personal care products. acs.org

Another significant advantage of furan-based surfactants is their exceptional performance in hard water . Hard water, which contains high concentrations of mineral ions like calcium (Ca²⁺), can cause many conventional surfactants to precipitate, reducing their effectiveness. acs.orgresearchgate.net Furan-based surfactants, however, show dramatically enhanced stability. researchgate.net Research on closely related oleo-furan-sulfonates (OFS) reveals they remain functional in Ca²⁺ concentrations up to 10,000 ppm, whereas conventional surfactants like LAS and SDS can become unstable and precipitate at concentrations as low as 10-230 ppm. researchgate.netamazonaws.com SAF-8 and SAF-12 also demonstrate excellent solubility and remain clear across various calcium concentrations. google.com This high resistance to hard water suggests that formulations with furoate-based surfactants might require fewer additives like chelating agents. researchgate.net

Table 2: Comparative Performance of Furoate-Based Surfactants vs. Conventional Surfactants

SurfactantTypeCritical Micelle Concentration (CMC)Hard Water Stability (Micelle Stability in CaCl₂)
SAF-8 (from this compound)Bio-based FuranLower than SDS acs.orgExcellent google.com
SAF-12Bio-based FuranLower than LAS acs.orgExcellent google.com
Oleo-Furan-Sulfonates (OFS)Bio-based FuranComparable to branched LAS researchgate.net>10,000 ppm researchgate.net
Linear Alkylbenzene Sulfonate (LAS)Petroleum-basedHigher than SAF-12/16 acs.org~100 ppm amazonaws.com
Sodium Dodecyl Sulfate (SDS)Bio-basedHigher than SAF-8 acs.org~33 ppm amazonaws.com

The unique properties of sulfonated alkyl furoates, such as those derived from this compound, position them as promising candidates for creating a new generation of bio-based surfactants with superior performance characteristics. researchgate.netnih.gov

Biological and Biochemical Interactions of Octyl 2 Furoate

Metabolic Pathways and Biotransformation Studies

Hydrolysis to Furoic Acid and Subsequent Conjugation Pathways

Octyl 2-furoate is anticipated to undergo hydrolysis, breaking down into 2-furoic acid and the corresponding alcohol, octanol. inchem.org This metabolic process is a common pathway for furoate esters. inchem.org Following hydrolysis, the resulting 2-furoic acid enters further metabolic pathways. A primary detoxification route for furoic acid involves the formation of a coenzyme A (CoA) thioester. inchem.org This intermediate can then be conjugated with glycine (B1666218) and subsequently excreted in the urine. inchem.org An alternative pathway involves the condensation of the furoic acid-CoA thioester with acetyl CoA, leading to the formation of 2-furanacryloyl CoA. This compound is also conjugated with glycine and primarily eliminated through urine. inchem.org

The metabolic fate of this compound is linked to the metabolism of furfural (B47365), as furoic acid is the major metabolite of furfural. inchem.org Furfural is first oxidized to 2-furoic acid. inchem.orgeuropa.eu This acid is then either conjugated with glycine or converted to 2-furanacryloyl-CoA, which is then conjugated with glycine for excretion. europa.eu While some conversion to carbon dioxide can occur in rodents, this pathway is considered insignificant in humans at low exposure levels. europa.eu

Enzymatic Activity and Esterase-Catalyzed Hydrolysis Investigations

The hydrolysis of furoate esters like this compound is catalyzed by a class of enzymes known as carboxylesterases or esterases. inchem.org Among these, A-esterases are considered the most significant in this process. inchem.org Studies have demonstrated the rapid hydrolysis of similar esters, such as those of furfuryl alcohol, by preparations from rat liver, rat intestinal mucosa, and rat blood. inchem.org While the rate of hydrolysis of these esters was observed to be slower in human blood preparations, it was still faster than that of other esters with more sterically hindered ester bonds. inchem.org The enzymatic hydrolysis of esters is a critical step in their metabolism, converting them into their constituent acid and alcohol, which can then be further processed by the body. inchem.org

Research on the hydrolysis of various xenobiotic esters, including those used as food flavourings, has aimed to create predictive models for their metabolism. soton.ac.uk These models consider factors like steric hindrance around the ester bond, the presence of bulky groups, and the length of the alcohol and carboxylic acid chains, all of which influence the rate of enzymatic hydrolysis. soton.ac.uk

In Vitro and In Vivo Bioactivity Assessments

Larval Toxicity Bioassays (e.g., Artemia salina model) for Antifouling Activity

The brine shrimp (Artemia salina) bioassay is a common method for evaluating the larval toxicity and, by extension, the potential antifouling activity of chemical compounds. researchgate.net In studies involving alkyl 2-furoates, including this compound, exposure to these compounds affected the activity of Artemia salina nauplii at low concentrations. researchgate.net

A study investigating the antifouling properties of butyl 2-furoate, hexyl 2-furoate, and this compound demonstrated their toxic effects on Artemia salina nauplii. researchgate.net The lethal concentration required to kill 50% of the larvae (LC50) was determined for each compound. The results showed a trend where the toxicity decreased as the length of the alkyl chain increased. researchgate.net

Interactive Data Table: Larval Toxicity of Alkyl 2-Furoates on Artemia salina

CompoundLC50 (µg/mL)
Butyl 2-furoate3.5
Hexyl 2-furoate12.5
This compound25.0

Data sourced from laboratory bioassays on Artemia salina nauplii. researchgate.net

These findings suggest that while all the tested alkyl 2-furoates show promise as antifouling agents, their potency against Artemia salina larvae varies with the alkyl chain length. researchgate.net

Studies on Ecotoxicity and Environmental Fate in Marine Environments

The potential environmental impact of antifouling agents is a significant concern. Research has focused on developing "greener" alternatives to traditional, more toxic antifouling compounds. researchgate.netconicet.gov.ar Alkyl 2-furoates, including this compound, have been investigated in this context due to their derivation from vegetal biomass and their biodegradable nature. researchgate.net Both furoate esters and their hydrolysis products, furoic acid and n-alkyl alcohols, are considered to pose no significant risk to the marine environment. researchgate.net

Field trials have been conducted to assess the effectiveness of paints formulated with alkyl 2-furoates in a marine setting. researchgate.netconicet.gov.arresearchgate.net In one such study, panels coated with paints containing butyl, hexyl, and octyl 2-furoates were submerged in Mar del Plata harbor for 45 days. researchgate.netconicet.gov.armarinebioinvasions.info All three formulations demonstrated strong antifouling activity compared to a control paint without the additives. researchgate.netconicet.gov.ar The paints with furoates significantly reduced the settlement of various fouling species. researchgate.net Specifically, they completely inhibited the settlement of the calcareous tubeworm Hydroides elegans, the colonial ascidian Botryllus sp., and the sandtube builder Polydora sp. conicet.gov.armarinebioinvasions.info

Interestingly, while all furoate-containing paints were effective, those formulated with butyl 2-furoate and hexyl 2-furoate showed greater activity against macrofouling species than the paint containing this compound after the 45-day exposure. researchgate.netmdpi.com These studies highlight the potential of alkyl 2-furoates as effective and more environmentally benign antifouling agents. researchgate.netconicet.gov.ar

Structure-Activity Relationship (SAR) Studies of Furoate Derivatives

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. sathyabama.ac.in For furoate derivatives, the furan (B31954) ring is considered a key functional group responsible for their antifouling properties. researchgate.netsathyabama.ac.in

The variation in the alkyl chain length of alkyl 2-furoates has been shown to impact their bioactivity. As observed in the Artemia salina toxicity assays, increasing the carbon chain length from butyl to octyl resulted in a decrease in larval toxicity. researchgate.net This suggests that the lipophilicity of the molecule, which is influenced by the alkyl chain, plays a role in its biological effect. sathyabama.ac.in

While the ethyl and hexyl side chains in some ester compounds have been found to be similarly effective in certain biological assays, esters with an octyl chain have demonstrated weaker activity in some contexts. google.com This indicates that there may be an optimal alkyl chain length for specific biological activities. Further research into the SAR of furoate derivatives can help in the design of more potent and selective antifouling agents. researchgate.net

Environmental and Sustainability Considerations in Octyl 2 Furoate Research

Life Cycle Assessment of Bio-based Production Routes

A comprehensive understanding of the environmental impact of producing octyl 2-furoate from renewable resources is crucial. Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental burdens associated with a product's entire life cycle. For bio-based chemicals like this compound, this includes the cultivation of biomass feedstock, conversion to furan (B31954) intermediates, and the final synthesis of the target compound.

Research into the production of alkyl furoates has highlighted the importance of the chosen synthetic pathway. One approach involves the esterification of furoic acid with fatty alcohols. acs.org Another route is the oxidative esterification of furfural (B47365). researchgate.net A critical aspect of these LCAs is the comparison with conventional, petrochemical-based alternatives. For instance, the production of sulfonated alkyl furoates has been compared to linear alkyl benzene (B151609) sulfonates, revealing the potential for a more sustainable profile for the bio-based counterparts. acs.org

The table below outlines key parameters considered in the LCA of bio-based production routes for furan derivatives.

LCA ParameterDescriptionRelevance to this compound Production
Feedstock The source of raw materials.Utilizing waste lignocellulosic biomass reduces competition with food crops and minimizes waste. mdpi.com
Energy Consumption The total energy required for all process stages.Optimizing reaction conditions and utilizing energy-efficient technologies can significantly lower the carbon footprint.
Greenhouse Gas Emissions The total emissions of CO2 and other greenhouse gases.Bio-based routes have the potential for lower net emissions compared to fossil-fuel-based processes. nih.gov
Water Usage The amount of water consumed throughout the production process.Implementing water recycling and efficient separation techniques is crucial for sustainability.
Waste Generation The quantity and type of waste produced.Valorizing byproducts and developing processes with high atom economy minimize waste. un.org

Biodegradability and Environmental Persistence Studies of this compound and its Derivatives

The environmental fate of a chemical is a critical aspect of its sustainability profile. For this compound and its derivatives, research has focused on their biodegradability and potential for persistence in the environment. Furan compounds, in general, can be persistent and bioaccumulative, particularly chlorinated derivatives. tidjma.tntidjma.tn However, studies on specific furan-based compounds like this compound are essential to determine their individual environmental impact.

Research has shown that certain furan-based surfactants exhibit ready biodegradability and low aquatic ecotoxicity. researchgate.net This is a significant advantage over some traditional surfactants that can be toxic and persist in the environment. researchgate.net The structure of the alkyl chain in furoate esters can influence their biodegradability.

The following table summarizes key findings from studies on the environmental persistence of furan derivatives.

Compound/DerivativeKey FindingCitation
Chlorinated FuransHighly toxic and persistent environmental pollutants. tidjma.tn
FuranCan be a groundwater contaminant and persist in the environment. pcbiochemres.com
Alkyl FuroatesShow promise as environmentally friendly antifouling agents. conicet.gov.ar
Sulfonated Alkyl FuroatesExhibit favorable biodegradability and lower ecotoxicity compared to some traditional surfactants. acs.org

It is important to note that while some furan compounds pose environmental risks, others, like this compound, are being developed as safer alternatives. For instance, n-alkyl 2-furoates have demonstrated strong antifouling activity, offering a potentially more environmentally benign option to traditional, often toxic, antifouling agents used in marine paints. conicet.gov.arresearchgate.net

Advancements in Green Solvents and Catalysis for Furoate Chemistry

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of furoate chemistry, this translates to the use of environmentally friendly solvents and efficient, recyclable catalysts.

Traditional organic solvents are often volatile and toxic, contributing to air pollution and health hazards. Green solvents, such as water, ionic liquids, and supercritical carbon dioxide, offer safer and more sustainable alternatives. orientjchem.orgmdpi.com Water, being non-toxic and readily available, is an excellent green solvent for many reactions. mdpi.com Ionic liquids, which are salts that are liquid at low temperatures, have low vapor pressure and can often be recycled, making them attractive for various chemical transformations. mdpi.commdpi.com

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. For the synthesis of furoate esters, various catalytic systems are being explored. The use of solid acid catalysts, for example, can simplify product purification and catalyst recycling. mdpi.com Biocatalysis, which employs enzymes as catalysts, offers the advantage of high specificity and operation under mild conditions, further contributing to the greening of chemical processes. rsc.org

The table below highlights some green solvents and catalysts used in furan chemistry.

Green Solvent/CatalystApplication in Furan ChemistryAdvantages
Water Solvent for various reactions.Non-toxic, non-flammable, readily available. mdpi.com
Ionic Liquids Solvent and sometimes catalyst for synthesis.Low vapor pressure, recyclable, can enhance reactivity. mdpi.commdpi.com
Supercritical CO2 Solvent for extractions and reactions.Non-toxic, recyclable, mild operating conditions. orientjchem.orgrsc.org
Solid Acid Catalysts Catalyzing the conversion of biomass to furfural.Easily separable and recyclable. mdpi.com
Enzymes (Biocatalysis) Catalyzing specific reaction steps.High selectivity, mild reaction conditions, environmentally benign. rsc.org

Waste Valorization and Circular Economy Principles in Furan Derivative Production

The concept of a circular economy, which aims to minimize waste and make the most of resources, is highly relevant to the production of furan derivatives. mdpi.comun.org A key strategy in achieving a circular economy is waste valorization, which involves converting waste materials into higher-value products. nih.govacs.org

In the context of furan chemistry, lignocellulosic biomass from agricultural and forestry residues serves as a prime example of a waste stream that can be valorized. mdpi.com This biomass can be converted into furfural, a platform chemical that is a precursor to a wide range of furan derivatives, including this compound. mdpi.com This approach not only reduces waste but also creates a sustainable pathway for the production of valuable chemicals.

The pulp and paper industry is another source of lignocellulosic waste that can be valorized. mdpi.com By integrating the production of furan derivatives into existing industrial processes, a more resource-efficient and circular system can be established.

The following table illustrates the application of circular economy principles in furan derivative production.

Circular Economy PrincipleApplication in Furan Derivative Production
Waste as a Resource Utilizing agricultural and forestry waste to produce furfural. mdpi.com
Closing the Loop Integrating furan production with existing industries like pulp and paper to utilize their waste streams. mdpi.com
Renewable Feedstocks Relying on biomass as the primary source for furan compounds. mdpi.comcore.ac.uk
Designing for the Future Developing biodegradable and non-toxic furan derivatives to minimize environmental impact at the end of their life cycle. researchgate.net

By embracing these principles, the chemical industry can move towards a more sustainable model for the production of this compound and other furan-based chemicals, contributing to a healthier planet and a more robust bio-based economy.

Future Research Trajectories and Theoretical Perspectives

Computational Chemistry and Molecular Modeling of Octyl 2-Furoate Reactions

Computational chemistry and molecular modeling are becoming indispensable tools for predicting the behavior of molecules and guiding experimental research. For this compound, these theoretical approaches offer a pathway to understand its reaction mechanisms, predict its properties, and design new functionalities.

Future research is likely to focus on using computational models to elucidate the complex reaction pathways involved in the synthesis of furoate esters. For instance, studies have proposed mechanisms for the formation of furan (B31954) dicarboxylic acid esters where alkyl 2-furoates, such as butyl 2-furoate, are key intermediates. acs.org Computational modeling could validate and refine these proposed mechanisms, providing detailed insights into transition states and reaction kinetics. The oxidative esterification of furfural (B47365) to produce alkyl furoates is another area where theoretical studies can optimize catalyst selection and reaction conditions for improved efficiency and selectivity. mdpi.com

Molecular modeling is also employed to characterize the physicochemical properties of fragrance and flavor compounds like this compound. google.comgoogle.com Techniques for computing molecular structure descriptors can generate multidimensional vectors of attributes that correlate with sensory properties like odor. google.comgoogle.com This allows for the in-silico design and screening of new fragrance molecules. Furthermore, computational toxicology programs can be used to predict the biological interactions and potential toxicity of furan-based compounds, providing a theoretical framework for safety assessments. bmuv.de

Table 1: Computational Approaches in Furoate Research

Research AreaComputational TechniqueApplication/ObjectiveRelevant Compounds
Reaction Mechanisms Density Functional Theory (DFT)Elucidating pathways for furoate ester synthesis and oxidative esterification. acs.orgmdpi.comAlkyl 2-furoates
Property Prediction Molecular Descriptors / QSARCharacterizing and predicting odor profiles and other physicochemical properties. google.comgoogle.comThis compound
Toxicology Computational ToxicologyPredicting biological interactions and potential toxicity. bmuv.deFuran-based xenobiotics

Exploration of Novel Applications in Emerging Fields

While traditionally used as a flavoring agent and fragrance component, recent research highlights the potential of this compound in new and emerging fields, particularly in materials science. cabidigitallibrary.orgthegoodscentscompany.com

A significant novel application for this compound is as an environmentally friendly antifouling agent for marine coatings. researchgate.netresearchgate.net Biofouling, the accumulation of marine organisms on submerged surfaces, is a major issue for the shipping industry. Research has demonstrated that alkyl 2-furoates, including this compound, synthesized through green chemistry procedures exhibit strong antifouling activity. researchgate.net When incorporated at low concentrations (e.g., 1% by weight) into rosin-based marine paints, these compounds effectively reduce the settlement of macrofouling species. researchgate.netresearchgate.net Field trials have shown that coatings containing alkyl 2-furoates are significantly less fouled than control paints, presenting a sustainable alternative to toxic metal-based antifoulants. researchgate.net

Another area of application is in the development of specialized consumer products, such as air fresheners designed for high-temperature environments. google.com this compound is listed as a fragrance component in air freshener compositions impregnated in polymer fiber pads, engineered to provide a consistent scent release in automobiles where temperatures can be elevated. google.com

Table 2: Emerging Applications of this compound

Application FieldSpecific UseKey Finding
Marine Coatings Antifouling AgentExhibits strong antifouling activity against marine organisms when incorporated into paints. researchgate.netresearchgate.net
Consumer Products High-Temperature Air FreshenersUsed as a stable fragrance component for applications like automotive air fresheners. google.com

Development of Next-Generation Furoate-Based Materials

The furan chemical structure, derivable from renewable biomass resources like furfural, is a key building block for next-generation sustainable materials. nih.gov Furoate esters, including this compound, are part of this drive towards creating advanced, bio-based polymers and functional materials.

Research is actively pursuing the development of furan-based polyesters and polyamides as alternatives to petroleum-derived plastics. acs.org One of the most promising is poly(ethylene furanoate) (PEF), a 100% bio-based polymer synthesized from 2,5-furandicarboxylic acid (FDCA), which shows superior properties, such as enhanced gas barriers, compared to conventional PET. acs.orgspecialchem.com Scientists are designing novel copolyesters by combining FDCA with other bio-based monomers to create materials with a wide range of controllable thermal and mechanical properties, rivaling those of petrochemical plastics like PBT. rsc.org

Beyond polymers, furoates are being incorporated into functional composite materials. As discussed, this compound is a key ingredient in new antifouling paints, creating a material that actively resists marine growth. researchgate.net The synthesis involves incorporating the furoate ester into a rosin-based paint matrix. researchgate.net Similarly, the development of air fresheners involves impregnating polyester (B1180765) or cellulose (B213188) acetate (B1210297) fiber pads with fragrance mixtures containing this compound, resulting in a material designed for controlled release. google.com The development of highly flexible polyesters from bisfuranic precursors further demonstrates the versatility of furoate derivatives in creating novel materials with specific performance characteristics. mdpi.com

Advanced Analytical Techniques for Real-time Monitoring and Characterization

The synthesis and application of this compound and related materials necessitate the use of advanced analytical techniques for characterization and real-time monitoring. These methods are crucial for ensuring product quality, optimizing reaction processes, and understanding material performance.

For reaction monitoring, established techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC) are used to track the formation of furoate esters and by-products during synthesis. acs.org Looking forward, the integration of real-time monitoring techniques into chemical manufacturing is a major trend. mit.edu Flow chemistry platforms can incorporate in-line analytical tools such as flow-IR, flow-UV, flow-Raman, and flow-NMR, allowing for continuous, tight control over reaction parameters to maximize efficiency and minimize waste. mit.edu These advanced methods could be applied to the synthesis of this compound to enable more efficient and controlled production.

For the characterization of furoate-based materials, advanced surface-sensitive techniques are being employed. For example, Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) has been used to analyze the surface of antifouling coatings to confirm the presence and distribution of active compounds. mdpi.com Such techniques are vital for understanding the mechanism of action, for instance, by verifying that the antifouling agent is present at the coating-water interface where it can interact with marine organisms.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Octyl 2-furoate, and how can researchers ensure reproducibility?

  • Methodological Answer : this compound can be synthesized via esterification of 2-furoic acid with octanol. A solvent-free approach using catalytic acetyl chloride (1 mol% cobalt chloride) under room-temperature stirring is effective . Key steps include:

  • Monitoring reaction progress via gas chromatography (GC).
  • Purification through liquid-liquid extraction (e.g., ethyl acetate) and drying over anhydrous Na₂SO₄.
  • Characterization via NMR and FTIR to confirm ester bond formation.
    • Reproducibility Tip : Detailed protocols for catalyst recovery and solvent ratios must be included in supplementary materials, following guidelines for experimental transparency .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Retention time (~39.96 min) and fragmentation patterns (e.g., m/z 166 for furan ring) .
  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR signals for the octyl chain (δ 0.88–1.60 ppm) and furan protons (δ 6.30–7.40 ppm) .
  • Elemental Analysis : Verify molecular formula (C₁₃H₂₀O₃) via combustion analysis or high-resolution mass spectrometry .

Q. What are the primary applications of this compound in flavor and fragrance research?

  • Methodological Answer : this compound is classified as a flavoring agent with fruity/earthy notes. Key applications include:

  • Formulating food flavor profiles, adhering to JECFA’s acceptable daily intake (0.5 mg/kg for furan derivatives) .
  • Comparative sensory analysis with analogs (e.g., ethyl 2-furoate) to assess odor thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for this compound?

  • Methodological Answer : Current toxicity data gaps (e.g., carcinogenicity, irritation) require:

  • Surrogate Studies : Apply hazard thresholds (HTFOEL = 1 ppbv) established for furan derivatives .
  • In Silico Modeling : Use QSAR (Quantitative Structure-Activity Relationship) to predict toxicity endpoints .
  • In Vitro Assays : Test cytotoxicity in human keratinocyte cell lines, referencing protocols for similar esters .

Q. What analytical techniques optimize detection of this compound in complex matrices (e.g., wines, cosmetics)?

  • Methodological Answer :

  • Dynamic Headspace Solid-Phase Microextraction (HS-SPME) : Coupled with GC-qMSD for trace quantification in wines .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns and UV detection at 280 nm for cosmetic formulations .
  • Data Validation : Include blank formulations and triplicate runs to minimize matrix interference .

Q. How should stability studies for this compound be designed to assess degradation under varying conditions?

  • Methodological Answer :

  • Stress Testing : Expose samples to UV light, elevated temperatures (40–60°C), and pH extremes (2–9) for 4–12 weeks .
  • Degradation Monitoring : Track furan ring oxidation products via LC-MS/MS and quantify using calibration curves .
  • Statistical Analysis : Apply ANOVA to determine significant degradation pathways (p < 0.05) .

Q. What strategies address discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer :

  • Interlaboratory Comparisons : Share raw spectral data (e.g., NMR, IR) via open-access repositories to standardize peak assignments .
  • Quantum Chemical Calculations : Use DFT (Density Functional Theory) to simulate NMR shifts and validate experimental data .

Data Contradiction and Reproducibility

Q. How can researchers reconcile conflicting reports on the photostability of this compound in sunscreen formulations?

  • Methodological Answer :

  • Controlled Formulation Studies : Compare this compound with UV filters (e.g., octyl methoxycinnamate) using Central Composite Design .
  • Accelerated Aging Tests : Measure SPF retention under simulated solar radiation (e.g., 1.2 mW/cm² UVA/UVB) .

Ethical and Reporting Standards

Q. How should researchers document synthetic protocols to meet journal reproducibility standards?

  • Methodological Answer :

  • Follow Beilstein Journal guidelines: Limit main text to 5 compounds; provide full experimental details (catalyst loading, reaction times) in supplementary files .
  • Include CAS No. 39251-88-2 and SMILES (CCCCCCCCOC(=O)C1=CC=CO1) for database interoperability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.